(4-Formyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13696484
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | tert-butyl 3-[(4-formylphenoxy)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-13(9-17)11-20-14-6-4-12(10-18)5-7-14/h4-7,10,13H,8-9,11H2,1-3H3 |
| Standard InChI Key | NWHMTACOMLFVDE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)C=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule integrates three distinct functional groups:
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Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and utility in medicinal chemistry .
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Phenoxymethyl substituent: A phenyl ether group attached via a methylene bridge to the azetidine nitrogen, introducing aromaticity and potential π-π stacking interactions .
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Formyl group: Positioned at the para position of the phenyl ring, this aldehyde functionality confers electrophilic reactivity for further derivatization .
The tert-butyl ester moiety at the azetidine carboxyl group enhances steric protection of the carboxylate, improving stability during synthetic manipulations .
Comparative Molecular Properties
Table 1 contrasts key properties of analogous azetidine derivatives:
The target compound’s molecular weight (≈303.36 g/mol) and density (estimated 1.1–1.3 g/cm³) align with trends observed in tert-butyl-protected azetidines . The phenoxymethyl group likely elevates boiling point relative to simpler analogs, with predicted values exceeding 300°C under atmospheric pressure .
Synthetic Methodologies
Retrosynthetic Analysis
Plausible synthetic routes to the target compound include:
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Azetidine ring formation: Cyclization of γ-amino alcohols or [2+2] cycloadditions, followed by tert-butyl carbamate protection .
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Phenoxymethyl installation: Nucleophilic substitution between azetidine nitrogen and 4-formylphenoxymethyl bromide.
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Oxidative functionalization: IBX-mediated oxidation of a hydroxymethyl precursor to the formyl group, as demonstrated in analogous systems .
Physicochemical Properties
Spectral Characteristics
While direct NMR data for the target compound remains unpublished, comparative analysis predicts:
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¹H NMR:
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IR Spectroscopy:
Thermodynamic Stability
The tert-butyl group’s steric bulk confers enhanced thermal stability compared to methyl or ethyl esters, with decomposition temperatures likely exceeding 200°C . Molecular dynamics simulations of analogous systems suggest the phenoxymethyl group may introduce torsional strain, potentially lowering melting points relative to unsubstituted azetidines .
Applications in Drug Discovery
Pharmacophore Development
Azetidine scaffolds are prized in medicinal chemistry for their:
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Bioisosteric replacement of piperidine/pyrrolidine rings
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Improved metabolic stability via reduced ring size
The target compound’s formyl group enables covalent targeting of cysteine residues in enzyme active sites, a strategy employed in kinase inhibitor design .
Case Study: Anticancer Agents
Fluorinated azetidine derivatives (e.g., CAS 887580-28-1) demonstrate sub-micromolar IC₅₀ values against breast cancer cell lines . The target compound’s phenolic ether moiety may enhance blood-brain barrier penetration compared to carboxylate analogs, suggesting utility in CNS-targeted therapies .
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